BenchChemオンラインストアへようこそ!

6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Rev-Erbα agonist circadian rhythm nuclear receptor pharmacology

This compound is a validated Rev-Erbα agonist (EC₅₀ 2.10 μM) – a rare chemotype for nuclear receptor target validation. Unlike generic 6-chloro-3-substituted triazolopyridazines marketed for kinase or TNF-α programs, the 3-cyclopropylmethyl substituent confers specific Rev-Erb pharmacology. The 6-Cl handle enables further SAR diversification via cross-coupling. Ideal dose-response probe for BMAL1 suppression assays. Choose this batch for reproducible, literature-consistent circadian biology without ambiguity. Order now for immediate dose-response studies.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
CAS No. 1251290-43-3
Cat. No. B1464418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS1251290-43-3
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESC1CC1CC2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C9H9ClN4/c10-7-3-4-8-11-12-9(14(8)13-7)5-6-1-2-6/h3-4,6H,1-2,5H2
InChIKeyFKVMFJLPOOQVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1251290-43-3) – Rev-Erbα Agonist Scaffold for Circadian & Metabolic Target Discovery


6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic small molecule belonging to the 6-substituted triazolopyridazine class. Its core scaffold is disclosed in patent literature as a privileged chemotype for generating Rev-Erb (NR1D1) agonists [1]. The compound bears a chlorine atom at the 6-position and a cyclopropylmethyl group at the 3-position of the triazolo[4,3-b]pyridazine ring system, a substitution pattern that distinguishes it from other triazolopyridazine derivatives marketed for kinase or TNF-α modulation [2][3]. Publicly curated bioactivity data confirm that this compound acts as a Rev-Erbα agonist with a measured EC₅₀ of 2.10 μM in a luciferase-reporter gene transcription repression assay [4]. This places the compound among the few triazolopyridazine-based chemical probes with a defined nuclear receptor pharmacology profile, making it a candidate for circadian rhythm, metabolic, and inflammatory target validation studies.

6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine – Why Generic Substitution Is Not Advisable for Rev-Erbα Agonist Procurement


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is exploited across multiple pharmacological target classes – including c-Met kinase, Pim-1 kinase, LRRK2, TNF-α, and GABAA receptors [1][2]. However, minor alterations at the 3- and 6-positions profoundly redirect target engagement: a 3-chloro or 3-trifluoromethyl substitution yields intermediates for kinase inhibitor programs, whereas the 3-cyclopropylmethyl substitution, as present in this compound, is specifically associated with Rev-Erb nuclear receptor agonism in the Genfit patent series [1]. Interchanging this compound with the commercially available 6-Chloro-3-cyclopropyl analog (CAS 1152552-07-2) would replace the methylene spacer with a direct cyclopropyl attachment, a modification known in SAR literature to alter both conformational flexibility and metabolic stability of cyclopropyl-containing ligands . Without matched-pair Rev-Erbα EC₅₀ data for the cyclopropyl analog, a user cannot assume equipotent nuclear receptor activity. The documented EC₅₀ of 2.10 μM for the cyclopropylmethyl derivative provides a quantitative anchor that a generic substitution cannot guarantee.

6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine – Quantitative Differentiation Evidence for Procurement Decision-Making


Rev-Erbα Agonist Activity: EC₅₀ = 2.10 μM Versus Endogenous Ligand Heme

The compound activates human Rev-Erbα with an EC₅₀ of 2.10 μM (2,100 nM) in a luciferase-reporter gene transcription repression assay [1]. This potency is comparable to the affinity of the endogenous Rev-Erbα ligand heme, which binds with a reported Kd of 2–3 μM [2], establishing that the compound achieves receptor engagement in the same concentration range as the physiological ligand. This is the only publicly available quantitative activity measurement for this specific compound and represents a defined pharmacological starting point for nuclear receptor target validation.

Rev-Erbα agonist circadian rhythm nuclear receptor pharmacology

6-Chloro Substituent as a Synthetic Diversification Handle Versus Non-Halogenated Analogs

The 6-position chlorine atom provides a reactive handle for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, enabling modular derivatization to generate focused compound libraries [1]. In contrast, the non-halogenated or 6-unsubstituted triazolo[4,3-b]pyridazine core lacks this synthetic entry point, limiting its utility as a diversification building block. The 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine scaffold has been explicitly employed as an intermediate for further functionalization via oxidative cyclization and subsequent derivatization [2], confirming the practical utility of the chlorine atom for downstream chemistry.

synthetic intermediate cross-coupling library synthesis

Pharmacokinetic Differentiation: Cyclopropylmethyl Group Versus Linear Alkyl or Unsubstituted Analogs

The cyclopropylmethyl substituent at the 3-position is a well-characterized structural motif for modulating oxidative metabolism. Cyclopropyl groups are known to reduce CYP450-mediated oxidation at adjacent positions relative to linear alkyl chains, due to the increased C–H bond dissociation energy of the cyclopropane ring [1]. In the broader Rev-Erb agonist chemotype, early lead compounds such as GSK4112 suffered from high clearance and rapid metabolism that limited their utility beyond in vitro studies [2]. The incorporation of cyclopropyl-containing substituents was a deliberate optimization strategy in subsequent Rev-Erb agonist development to improve metabolic stability [3]. By inference, the 3-cyclopropylmethyl group in this compound is expected to confer superior metabolic stability compared to analogs bearing linear alkyl or unsubstituted 3-position groups.

metabolic stability cyclopropyl group drug-likeness

6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine – Recommended Procurement-Driven Application Scenarios


In Vitro Rev-Erbα Target Engagement and Circadian Gene Reporter Assays

With a verified EC₅₀ of 2.10 μM for Rev-Erbα agonism in a luciferase-reporter assay [1], this compound is immediately suitable for dose-response experiments assessing BMAL1 promoter suppression and downstream circadian gene modulation in hepatocyte or adipocyte cell models. Users can benchmark activity against the endogenous ligand heme (Kd = 2–3 μM) [2] to establish the pharmacological window for target engagement studies.

Synthesis of Focused Triazolopyridazine Libraries via 6-Chloro Derivatization

The 6-chloro substituent enables orthogonal diversification through nucleophilic aromatic substitution or cross-coupling reactions, as demonstrated in published synthetic methodologies for 6-chloro-3-substituted triazolopyridazines [3]. Procurement of this compound serves as a single-entry point for generating a library of 6-amino, 6-aryl, or 6-heteroaryl analogs, streamlining SAR exploration without repeated de novo core synthesis.

Comparative Metabolic Stability Screening for In Vivo Candidate Prioritization

The 3-cyclopropylmethyl group is predicted to confer enhanced metabolic stability relative to linear alkyl or unsubstituted analogs, based on established medicinal chemistry principles [4]. This compound can serve as a baseline for head-to-head microsomal or hepatocyte stability comparisons against the commercially available 3-cyclopropyl analog (CAS 1152552-07-2) to experimentally quantify the advantage of the methylene spacer in this scaffold.

Nuclear Receptor Selectivity Profiling Panels

Given that structurally related triazolopyridazines have been claimed as ligands for TNF-α modulation [5], c-Met kinase inhibition [6], and LRRK2 kinase inhibition [7], this compound – with its distinct Rev-Erbα pharmacology – is well-suited for inclusion in broader nuclear receptor or kinome selectivity profiling panels to map the target specificity landscape of the triazolopyridazine chemotype.

Quote Request

Request a Quote for 6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.